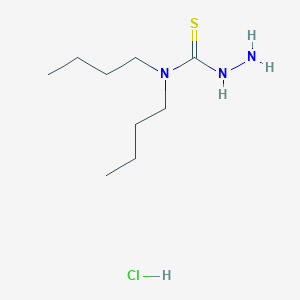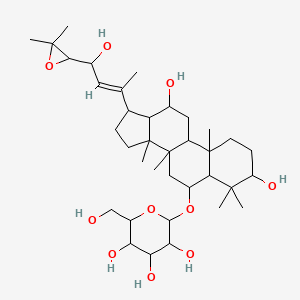
大麻二酚酸
描述
大麻萜二醇是一种植物大麻素,在大麻植物中自然存在。它以其独特的化学结构和潜在的治疗特性而闻名。
科学研究应用
大麻萜二醇具有广泛的科学研究应用:
生物学: 该化合物被研究其对生物系统的潜在影响,包括其与各种受体和酶的相互作用。
医学: 研究表明,大麻萜二醇可能在治疗疼痛、炎症和神经系统疾病等疾病方面具有治疗潜力.
工业: 大麻萜二醇用于开发基于大麻素的产品,包括药物和营养保健品。
作用机制
大麻萜二醇通过与特定的分子靶点和途径相互作用来发挥其作用。 它主要作用于大麻素受体,包括大麻素受体 1 型和大麻素受体 2 型 。这些受体参与各种生理过程,例如疼痛调节、炎症和神经传递。此外,大麻萜二醇可能与其他受体和离子通道相互作用,从而导致其多样化的作用。
安全和危害
生化分析
Biochemical Properties
Cannabigerorcin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. Cannabigerorcin inhibits FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, Cannabigerorcin interacts with cannabinoid receptors CB1 and CB2, influencing their activity and downstream signaling pathways .
Cellular Effects
Cannabigerorcin exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Cannabigerorcin has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Cannabigerorcin involves its interaction with cannabinoid receptors and other biomolecules. Cannabigerorcin binds to CB1 and CB2 receptors, leading to the activation or inhibition of various signaling pathways. It can also inhibit enzymes such as FAAH, resulting in increased levels of endocannabinoids. These interactions lead to changes in gene expression, enzyme activity, and cellular function. For example, Cannabigerorcin’s binding to CB1 receptors can inhibit the release of neurotransmitters, modulating neuronal activity and reducing pain perception .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cannabigerorcin can change over time. Studies have shown that Cannabigerorcin is relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to Cannabigerorcin can lead to changes in cell morphology, gene expression, and metabolic activity. In vivo studies have shown that chronic administration of Cannabigerorcin can result in sustained changes in physiological processes, such as reduced inflammation and pain .
Dosage Effects in Animal Models
The effects of Cannabigerorcin vary with different dosages in animal models. At low doses, Cannabigerorcin has been shown to have minimal adverse effects and can provide therapeutic benefits, such as reduced pain and inflammation. At high doses, Cannabigerorcin can cause toxic effects, including liver damage and altered behavior. Threshold effects have been observed, where the therapeutic benefits of Cannabigerorcin plateau at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Cannabigerorcin is involved in several metabolic pathways, including those related to the synthesis and degradation of endocannabinoids. It interacts with enzymes such as FAAH and monoacylglycerol lipase (MAGL), which are involved in the breakdown of endocannabinoids. Cannabigerorcin’s inhibition of these enzymes leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, Cannabigerorcin can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
Cannabigerorcin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. For example, Cannabigerorcin can bind to albumin, a plasma protein that helps transport it through the bloodstream. Once inside cells, Cannabigerorcin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of Cannabigerorcin plays a crucial role in its activity and function. Cannabigerorcin can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct Cannabigerorcin to its specific destinations. The subcellular localization of Cannabigerorcin can influence its interactions with other biomolecules and its overall activity within the cell .
准备方法
合成路线和反应条件: 大麻萜二醇可以通过各种化学反应合成。一种常见的方法涉及使用氧化铝促进的烯丙基化。 该过程通常涉及在受控条件下对特定前体进行反应,以产生大麻萜二醇 .
工业生产方法: 大麻萜二醇的工业生产通常涉及从大麻植物材料中提取大麻素。 最常报道的提取溶剂包括甲醇和氯仿 。这些溶剂用于从植物材料中分离和纯化该化合物。
化学反应分析
反应类型: 大麻萜二醇经历几种类型的化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其性能至关重要。
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化大麻萜二醇。
还原: 硼氢化钠或氢化铝锂等还原剂用于还原该化合物。
取代: 各种亲核试剂可用于取代反应,将不同的官能团引入分子中。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生更饱和的化合物。
相似化合物的比较
大麻萜二醇由于其特定的化学结构和特性,在植物大麻素中是独一无二的。类似的化合物包括:
大麻萜醇: 另一种具有类似治疗潜力的植物大麻素。
大麻色烯: 以其抗炎和止痛特性而闻名。
大麻二酚: 广泛研究其在治疗癫痫和焦虑方面的潜力。
虽然这些化合物有一些相似之处,但大麻萜二醇独特的结构及其与分子靶点的相互作用使其成为科学研究中一种独特且有价值的化合物 .
属性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXGGZQFZIVMF-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345178 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38106-51-3 | |
| Record name | Cannabigerorcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


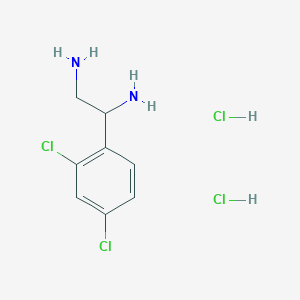
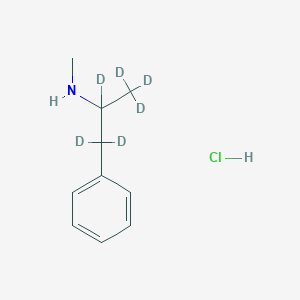
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
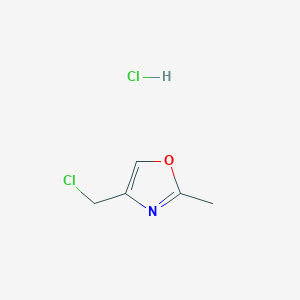
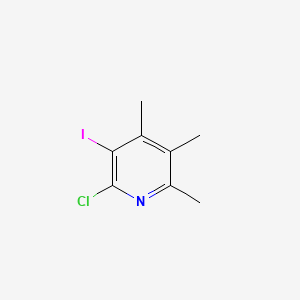
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)


![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)
![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
